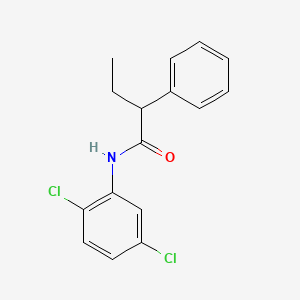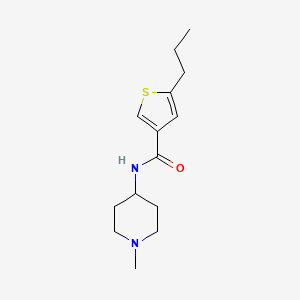
N-(2,5-dichlorophenyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-2-phenylbutanamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed medications worldwide. Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are involved in pain and inflammation.
Mechanism of Action
Diclofenac works by inhibiting the activity of COX, an enzyme responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, pain, and fever. By blocking the production of prostaglandins, N-(2,5-dichlorophenyl)-2-phenylbutanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are involved in the production of prostaglandins. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of leukotrienes, which are also involved in the inflammatory response. Diclofenac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, N-(2,5-dichlorophenyl)-2-phenylbutanamide has some limitations for use in lab experiments. It has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been shown to have variable effects on different cell types, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2,5-dichlorophenyl)-2-phenylbutanamide. One area of interest is the development of new formulations of N-(2,5-dichlorophenyl)-2-phenylbutanamide that can be administered orally or topically. Another area of interest is the investigation of N-(2,5-dichlorophenyl)-2-phenylbutanamide's potential as a cancer treatment. Additionally, there is ongoing research on the safety and efficacy of N-(2,5-dichlorophenyl)-2-phenylbutanamide, particularly in relation to its potential cardiovascular and gastrointestinal side effects.
In conclusion, N-(2,5-dichlorophenyl)-2-phenylbutanamide is a widely used NSAID that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. Its mechanism of action is well understood, and it has several advantages for use in lab experiments. However, it also has some limitations, and ongoing research is needed to fully understand its potential as a cancer treatment and to ensure its safety and efficacy.
Synthesis Methods
Diclofenac can be synthesized from 2,5-dichlorobenzene and phenylacetic acid. The reaction involves the formation of an amide bond between the two compounds, followed by a decarboxylation step to yield the final product. The synthesis of N-(2,5-dichlorophenyl)-2-phenylbutanamide can be achieved through various methods, including the use of organic solvents, microwave irradiation, and enzymatic catalysis.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine headaches, and menstrual pain. In addition, N-(2,5-dichlorophenyl)-2-phenylbutanamide has been investigated for its potential as a cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-2-13(11-6-4-3-5-7-11)16(20)19-15-10-12(17)8-9-14(15)18/h3-10,13H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHLFLOTHUTYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)


![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5028334.png)

![N-3-isoxazolyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5028352.png)

![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5028367.png)


![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5028385.png)
![benzyl N~2~-[(benzyloxy)carbonyl]-N~5~-phenylglutaminate](/img/structure/B5028392.png)
![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)